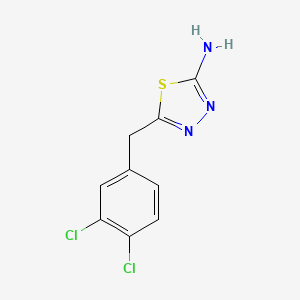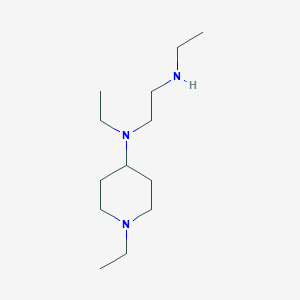
N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C13H29N3 and a molecular weight of 227.39 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine typically involves the reaction of 1-ethylpiperidine with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The pathways involved include coordination with metal centers and hydrogen bonding with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Similar structure but different substituents.
N-(1-Naphthyl)ethane-1,2-diamine: Contains a naphthyl group instead of the piperidine ring.
Uniqueness
N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine is unique due to its specific combination of ethyl and piperidine substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H29N3 |
|---|---|
Molecular Weight |
227.39 g/mol |
IUPAC Name |
N,N'-diethyl-N'-(1-ethylpiperidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H29N3/c1-4-14-9-12-16(6-3)13-7-10-15(5-2)11-8-13/h13-14H,4-12H2,1-3H3 |
InChI Key |
MVFINVSMOWKNES-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN(CC)C1CCN(CC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


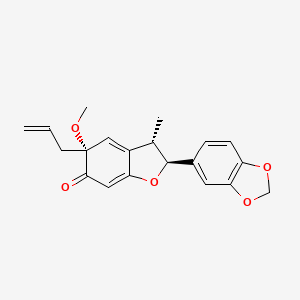
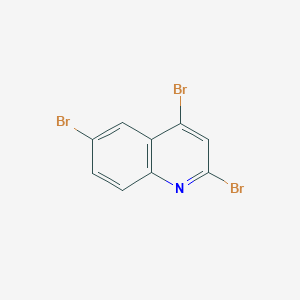
![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)

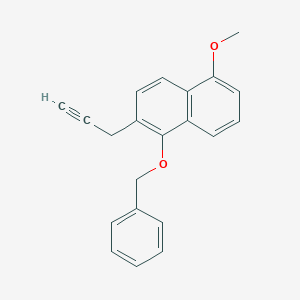

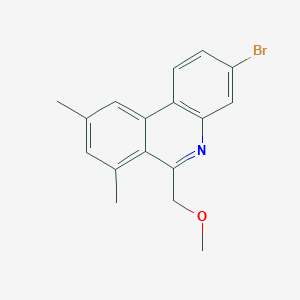
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
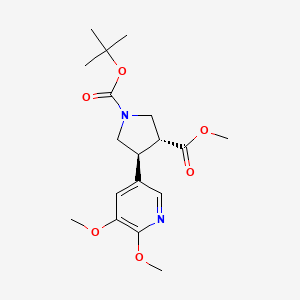
![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
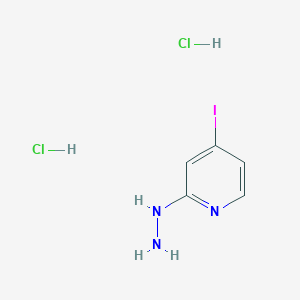

![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
